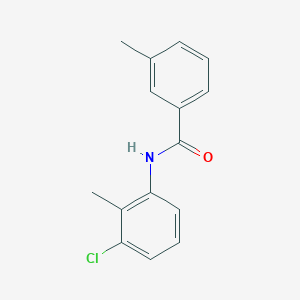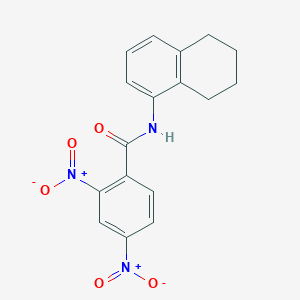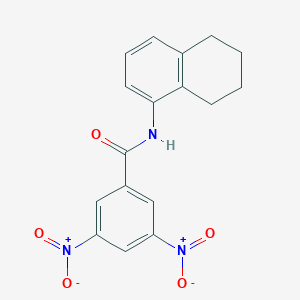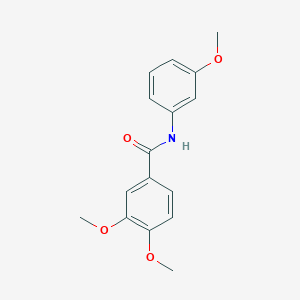
1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a pyrazole ring system. The compound’s structure imparts unique chemical and physical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, providing two regioisomeric pyrazoles . The reaction conditions are mild, often requiring reflux in ethanol for several hours to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino-phenyl derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Pyrazole: A basic structure similar to the compound but lacks the nitro and phenyl substituents.
Indole: Another heterocyclic compound with a similar aromatic ring system but different nitrogen positioning.
Imidazole: Contains a five-membered ring with two non-adjacent nitrogen atoms, showing different chemical properties.
Uniqueness: 1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities
Propiedades
Número CAS |
152192-64-8 |
|---|---|
Fórmula molecular |
C17H15N3O3 |
Peso molecular |
309.32g/mol |
Nombre IUPAC |
1-[3-(2-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C17H15N3O3/c1-12(21)19-17(14-9-5-6-10-16(14)20(22)23)11-15(18-19)13-7-3-2-4-8-13/h2-10,17H,11H2,1H3 |
Clave InChI |
LASNDSHWBVPSLM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canónico |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



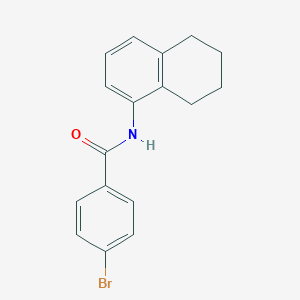


![1-[(2,4-dichlorophenyl)carbonyl]pyrrolidine](/img/structure/B401109.png)
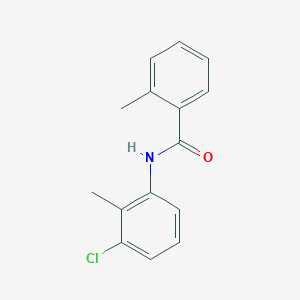
![1-[(4-Iodophenyl)carbonyl]pyrrolidine](/img/structure/B401112.png)
